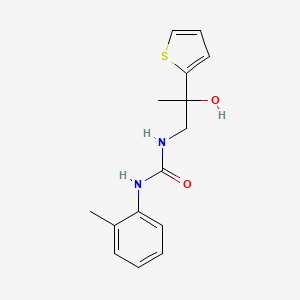

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(o-tolyl)urea

Descripción

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(o-tolyl)urea is a urea derivative featuring a thiophene ring and an o-tolyl substituent. Its structure includes a hydroxypropyl linker connecting the thiophene moiety to the urea group, which is further substituted with an o-tolyl group (a methyl-substituted phenyl ring). This compound belongs to a class of molecules where urea acts as a key pharmacophore, often explored for medicinal applications due to its hydrogen-bonding capacity and structural versatility .

Propiedades

IUPAC Name |

1-(2-hydroxy-2-thiophen-2-ylpropyl)-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-11-6-3-4-7-12(11)17-14(18)16-10-15(2,19)13-8-5-9-20-13/h3-9,19H,10H2,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBZVOTWJFERIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC(C)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(o-tolyl)urea typically involves the reaction of 2-thiophenylpropanol with o-tolyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products:

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Introduction of various substituents on the thiophene ring.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mecanismo De Acción

The mechanism of action of 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. The urea moiety can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues from USP Standards ()

The United States Pharmacopeia (USP) lists impurities related to drospirenone/ethinyl estradiol, including a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and b4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol. These compounds share the thiophene and alkylamine/hydroxypropyl motifs but lack the urea group and o-tolyl substitution. Key differences include:

- Functional groups: The target compound’s urea group replaces the naphthol or methylamino groups in USP impurities.

- Hydrophobicity : The o-tolyl group likely increases lipophilicity compared to naphthol or simpler thiophene derivatives.

*Calculated based on structural formulas.

Urea-Thiophene Hybrids ()

Compounds such as 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) feature fused thiophene-urea systems. Unlike the target compound, these derivatives incorporate hydrazone and benzoyl groups, which may enhance π-π stacking interactions.

Crystallographic Analysis ()

Software like SHELXL (for refinement) and Mercury (for crystal visualization) are critical for analyzing urea derivatives. Mercury’s Materials Module enables comparison of intermolecular interactions (e.g., urea hydrogen bonds) across similar structures, aiding in predicting the target compound’s packing behavior .

Actividad Biológica

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(o-tolyl)urea is a synthetic organic compound characterized by its unique combination of functional groups: a hydroxy group, a thiophene ring, and a urea moiety. This structure endows the compound with potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 235.33 g/mol. The presence of the thiophene ring enhances its electronic properties, which can influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The hydroxy group can form hydrogen bonds, while the thiophene ring may engage in π-π stacking interactions. The urea moiety serves as both a hydrogen bond donor and acceptor, facilitating binding to various enzymes and receptors. These interactions are crucial for modulating the activity of target biomolecules.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiourea moieties have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Thiourea Derivative A | 0.5 - 8 µg/mL | Good |

| Thiourea Derivative B | ≤1 - >5 µg/mL | Moderate |

Urease Inhibition

Urease inhibitors are critical for treating conditions related to urease activity, such as kidney stones and certain infections. Compounds bearing thiourea structures have been identified as effective urease inhibitors. The inhibition mechanism involves the formation of stable complexes with the urease enzyme, thereby preventing its activity .

Antioxidant Activity

Preliminary assessments suggest that this compound may possess antioxidant properties, which are vital for neutralizing free radicals in biological systems. The ability to scavenge free radicals can contribute to its therapeutic potential against oxidative stress-related diseases .

Case Studies

A recent study focused on synthesizing novel derivatives of thiourea, including compounds structurally related to this compound, demonstrated varying degrees of biological activity. These derivatives were tested for their urease inhibitory effects and showed promising results compared to traditional urease inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.